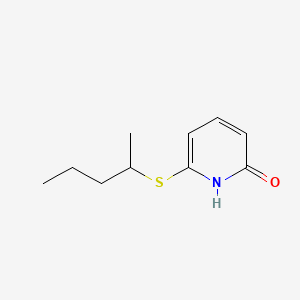
Potassium chromium(III) oxalate trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium chromium(III) oxalate trihydrate can be synthesized by reacting potassium dichromate with oxalic acid and potassium oxalate. The reaction typically involves dissolving the reactants in water and allowing the mixture to crystallize . The general reaction is as follows: [ \text{K}_2\text{Cr}_2\text{O}_7 + 6\text{H}_2\text{C}_2\text{O}_4 + 6\text{K}_2\text{C}_2\text{O}_4 \rightarrow 2\text{K}_3[\text{Cr}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O} + 3\text{CO}_2 + 3\text{H}_2\text{O} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Potassium chromium(III) oxalate trihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The chromium(III) center can participate in redox reactions, where it can be oxidized to chromium(VI) or reduced to chromium(II).
Substitution Reactions: The oxalate ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as other complexing agents. Reaction conditions often involve controlled temperatures and pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield chromium(VI) compounds, while substitution reactions can produce various chromium complexes.
Aplicaciones Científicas De Investigación
Potassium chromium(III) oxalate trihydrate has several scientific research applications, including:
Chemistry: Used in the preparation of Langmuir-Blodgett thin films, which exhibit magnetic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of potassium chromium(III) oxalate trihydrate involves its ability to form coordination complexes with various ligands. The chromium(III) center can interact with biological molecules, influencing their structure and function. The oxalate ligands play a crucial role in stabilizing the complex and facilitating its interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Potassium bis(oxalato)chromate(III): Similar in structure but contains two oxalate ligands instead of three.
Chromium(III) chloride hexahydrate: Another chromium(III) compound with different ligands and properties.
Chromium(III) sulfate hydrate: Used in various industrial applications, differing in its sulfate ligands.
Uniqueness
Potassium chromium(III) oxalate trihydrate is unique due to its specific coordination environment and the presence of three oxalate ligands. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C6H9CrK3O15 |
|---|---|
Peso molecular |
490.42 g/mol |
Nombre IUPAC |
tripotassium;chromium;2-hydroxy-2-oxoacetate;trihydrate |
InChI |
InChI=1S/3C2H2O4.Cr.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;;3*+1;;;/p-3 |
Clave InChI |
ARGIQDIUSAAXQH-UHFFFAOYSA-K |
SMILES canónico |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.[K+].[K+].[K+].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


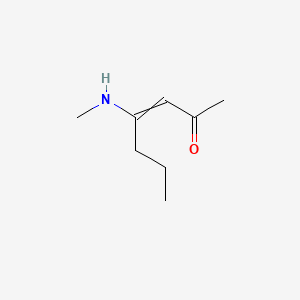
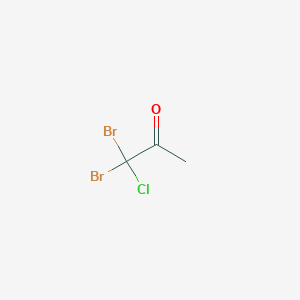




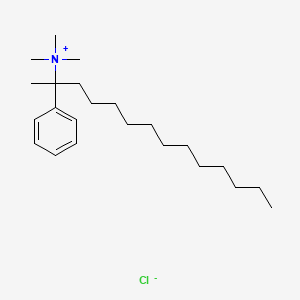
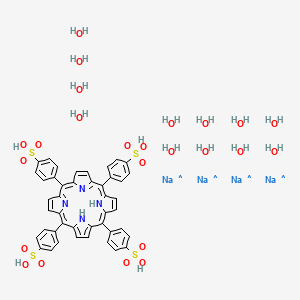


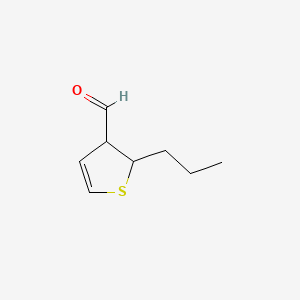
![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)

